N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-9(8-3-5-15-7-8)6-12-11(14)10-2-1-4-16-10/h1-5,7,9,13H,6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUAJRUZPPKVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Catalysts and automated systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to thiol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is being investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.
Material Science
The unique electronic properties of thiophene derivatives make them suitable for applications in:
- Organic Semiconductors : The compound can be utilized in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Corrosion Inhibitors : Its functional groups contribute to protective coatings that prevent metal corrosion.
Research has indicated that this compound exhibits:
- Antimicrobial Effects : The compound has been tested against various bacterial strains, showing significant inhibition of growth.
- Neuroprotective Properties : Studies suggest potential applications in neurodegenerative diseases due to its ability to protect neuronal cells from oxidative stress.
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research : A study demonstrated that this compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Material Development : Researchers have successfully integrated this compound into polymer matrices for improved electrical conductivity in organic solar cells.
- Biological Testing : In vitro assays showed that the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Key Observations :
- The dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (13.53°, 8.50°) indicate moderate planarity, which may influence π-π stacking in crystal packing . The target compound’s hydroxyethyl-thiophene substituent likely introduces greater conformational flexibility, reducing planarity.
- Substitutions like nitro (electron-withdrawing) or tosyl (bulky) groups alter electronic properties and steric hindrance, impacting solubility and reactivity .
Key Observations :
- The target compound can likely be synthesized via analogous methods, substituting 2-nitroaniline or tosyl-protected amines with 2-amino-2-(thiophen-3-yl)ethanol.
- High yields in these reactions suggest robustness, though steric hindrance from the hydroxyethyl-thiophene group may require optimized conditions .
Physical and Chemical Properties
Available data for related compounds highlight trends in melting points, solubility, and stability:
Key Observations :
Key Observations :
- The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide enhances antimicrobial activity, likely through electron-withdrawing effects .
Biological Activity
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a thiophene derivative notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound contains both hydroxyethyl and carboxamide functional groups, which contribute to its unique biochemical interactions and potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's antibacterial activity was assessed using the inhibition zone method, with results demonstrating a strong correlation between structural modifications and enhanced activity.
| Compound | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| This compound | 20 (against S. aureus) | 83.3% |
| 3-Amino thiophene-2-carboxamide | 20 (against B. subtilis) | 82.6% |
| Ampicillin (standard) | 25 (against E. coli) | 100% |
The compound's effectiveness may be attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes within the bacteria .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7), where it demonstrated significant cytotoxic effects. The mechanism of action appears to involve induction of apoptosis and disruption of the cell cycle.
Case studies indicate that at concentrations around , the compound effectively inhibited cell growth and altered cellular morphology. The treated cells exhibited increased lactate dehydrogenase (LDH) levels, suggesting cell membrane damage and subsequent cell death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it has shown potential in reducing inflammation markers through modulation of key signaling pathways associated with inflammatory responses. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Interaction with Biological Targets
This compound interacts with various enzymes and proteins in biological systems. Notably, it has been shown to engage with cytochrome P450 enzymes, which are crucial for drug metabolism. The thiophene ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially influencing their conformation and function .
Structure–Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Modifications to the thiophene moiety or the introduction of substituents on the hydroxyethyl or carboxamide groups can significantly alter its pharmacological profile. For instance, compounds with methoxy groups have demonstrated enhanced antibacterial activity compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
